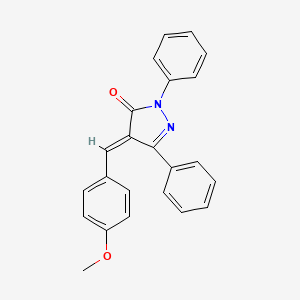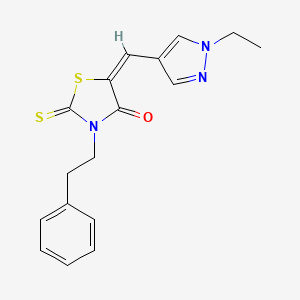![molecular formula C11H12F2N4O2S2 B14928895 ethyl (3E)-3-{2-[4-cyano-3-(methylsulfanyl)-1,2-thiazol-5-yl]hydrazinylidene}-4,4-difluorobutanoate](/img/structure/B14928895.png)
ethyl (3E)-3-{2-[4-cyano-3-(methylsulfanyl)-1,2-thiazol-5-yl]hydrazinylidene}-4,4-difluorobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 3-{(E)-2-[4-CYANO-3-(METHYLSULFANYL)-5-ISOTHIAZOLYL]HYDRAZONO}-4,4-DIFLUOROBUTANOATE: is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of functional groups, including cyano, methylsulfanyl, and isothiazolyl, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{(E)-2-[4-CYANO-3-(METHYLSULFANYL)-5-ISOTHIAZOLYL]HYDRAZONO}-4,4-DIFLUOROBUTANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isothiazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the cyano and methylsulfanyl groups: These functional groups are introduced through nucleophilic substitution reactions.
Hydrazone formation: The hydrazone moiety is formed by reacting the intermediate with hydrazine derivatives.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
ETHYL 3-{(E)-2-[4-CYANO-3-(METHYLSULFANYL)-5-ISOTHIAZOLYL]HYDRAZONO}-4,4-DIFLUOROBUTANOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can replace the cyano or methylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
ETHYL 3-{(E)-2-[4-CYANO-3-(METHYLSULFANYL)-5-ISOTHIAZOLYL]HYDRAZONO}-4,4-DIFLUOROBUTANOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of ETHYL 3-{(E)-2-[4-CYANO-3-(METHYLSULFANYL)-5-ISOTHIAZOLYL]HYDRAZONO}-4,4-DIFLUOROBUTANOATE involves interactions with specific molecular targets. The cyano and isothiazolyl groups can interact with enzymes or receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
- ETHYL CYANO((4-NITROPHENYL)HYDRAZONO)ACETATE
- ETHYL CYANO((4-METHYL-3-NITROPHENYL)HYDRAZONO)ACETATE
Uniqueness
ETHYL 3-{(E)-2-[4-CYANO-3-(METHYLSULFANYL)-5-ISOTHIAZOLYL]HYDRAZONO}-4,4-DIFLUOROBUTANOATE is unique due to the presence of both cyano and methylsulfanyl groups on the isothiazole ring, combined with the difluorobutanoate moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
属性
分子式 |
C11H12F2N4O2S2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
ethyl (3E)-3-[(4-cyano-3-methylsulfanyl-1,2-thiazol-5-yl)hydrazinylidene]-4,4-difluorobutanoate |
InChI |
InChI=1S/C11H12F2N4O2S2/c1-3-19-8(18)4-7(9(12)13)15-16-10-6(5-14)11(20-2)17-21-10/h9,16H,3-4H2,1-2H3/b15-7+ |
InChI 键 |
OIOAAMNZVAQGMM-VIZOYTHASA-N |
手性 SMILES |
CCOC(=O)C/C(=N\NC1=C(C(=NS1)SC)C#N)/C(F)F |
规范 SMILES |
CCOC(=O)CC(=NNC1=C(C(=NS1)SC)C#N)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-{[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14928825.png)
![(2E)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B14928832.png)
![N-[3-(dimethylamino)propyl]-2-({5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)hydrazinecarbothioamide](/img/structure/B14928843.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14928847.png)
![N-tert-butyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B14928854.png)
![6-bromo-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14928869.png)
![methyl 5-{[{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}(furan-2-ylmethyl)amino]methyl}furan-2-carboxylate](/img/structure/B14928870.png)
![(5E)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14928894.png)

![Ethyl 4-carbamoyl-3-methyl-5-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}thiophene-2-carboxylate](/img/structure/B14928902.png)
![(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-[4-(ethylsulfonyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B14928909.png)
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14928915.png)

